1,11-Undecanedithiol is used in the field of Self-Assembly & Contact Printing .
Application: It is used in the synthesis of well-defined nanomaterials, which enables control over their unique optical, electronic, and chemical properties .
Results or Outcomes: The results of this application are the creation of nanomaterials with unique properties that have stimulated tremendous interest across a wide range of disciplines .
1,11-Undecanedithiol is used in the field of Liquid Crystal Elastomers (LCEs) .
Application: In this field, 1,11-Undecanedithiol is used to modulate the mesophase from nematic to smectic, tailor the nematic to isotropic transition temperature between 90 and 140 1C, and increase the average work capacity from 128 to 262 kJ m 3 .
Method of Application: The method involves increasing the length of dithiol alkyl spacers containing two to eleven carbons along the spacer backbone (C2 to C11) .
Results or Outcomes: The results include impressive actuation stroke of 700%. Upon heating from room temperature, these samples transition into the nematic and later, the isotropic phase .
1,11-Undecanedithiol is used in the field of Quantum Dots .
Application: It is used in the synthesis of thiol functionalized CdSe/ZnS (Core/Shell) Quantum Dots .
Method of Application: The method involves ligand exchange with various thiol molecules including 1,11-Undecanedithiol . After the thiol functionalization, the CdSe/ZnS QDs exhibited significantly enhanced photoluminescent (PL) efficiency and storage stability .
Results or Outcomes: The results include the creation of quantum dots with enhanced photoluminescent efficiency and storage stability .
1,11-Undecanedithiol is used in the field of Nanomaterials Synthesis .
1,11-Undecanedithiol is a linear aliphatic compound with the molecular formula . It consists of an eleven-carbon chain with two thiol (-SH) groups located at the terminal ends. This compound is a member of the dithiol class, characterized by its potential for forming disulfide bonds, which can significantly influence its chemical reactivity and biological interactions. The presence of two thiol groups allows for various applications in organic synthesis and materials science, particularly in the formation of self-assembled monolayers on surfaces.
These reactions are significant for creating more complex molecules and materials.
The synthesis of 1,11-undecanedithiol typically involves straightforward methods:
These methods are generally efficient and yield high-purity products suitable for further applications.
1,11-Undecanedithiol has diverse applications in several fields:
Studies on the interactions of 1,11-undecanedithiol with various substrates have shown that it can form stable self-assembled monolayers. These monolayers exhibit unique properties that depend on the molecular arrangement and density on the substrate surface. Additionally, research into its redox behavior indicates that it can influence charge transfer processes at interfaces, making it valuable for electrochemical applications.
To better understand the uniqueness of 1,11-undecanedithiol, it can be compared to other similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Undecanethiol | Contains one thiol group; simpler structure. | |
1,10-Decanedithiol | Shorter carbon chain; similar dithiol properties. | |
1,12-Dodecanedithiol | Longer carbon chain; increased hydrophobicity. | |
1,8-Octanedithiol | Shorter chain; used in different surface chemistry applications. |
Uniqueness: The primary distinction of 1,11-undecanedithiol lies in its specific chain length and terminal functional groups. This configuration allows it to form stable self-assembled monolayers that exhibit distinct electrochemical properties compared to shorter or longer dithiols. Its dual thiol functionality also enhances its reactivity and utility in bioconjugation strategies.
Irritant